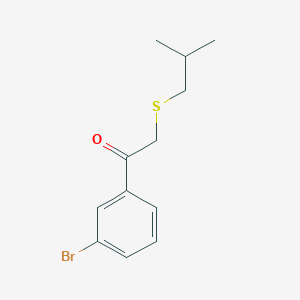

1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one

CAS No.:

Cat. No.: VC18169580

Molecular Formula: C12H15BrOS

Molecular Weight: 287.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrOS |

|---|---|

| Molecular Weight | 287.22 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-2-(2-methylpropylsulfanyl)ethanone |

| Standard InChI | InChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | LRDYKRVDEHEPGU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CSCC(=O)C1=CC(=CC=C1)Br |

Introduction

1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one is an organic compound of significant interest in synthetic organic chemistry and medicinal research. It belongs to the class of aromatic ketones and is characterized by its brominated phenyl ring and a thioether functional group. The compound's molecular formula is , and it has a molecular weight of approximately 287.19 g/mol.

This compound's unique structure allows it to participate in diverse chemical reactions, making it a versatile building block in various applications, including medicinal chemistry and material sciences.

Synthesis of 1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one

The synthesis of this compound typically involves multiple steps using brominated phenyl precursors and sulfur nucleophiles. Below is a generalized synthetic route:

General Synthesis Steps

-

Preparation of Brominated Phenyl Intermediate: The brominated aromatic ring is prepared using bromination reactions.

-

Addition of Thioether Group: Using reagents such as dimethylsulfide borane complex or other sulfur nucleophiles under controlled conditions.

-

Formation of the Ethanone Backbone: The ketone group is introduced through condensation or oxidation steps.

Reaction Conditions

-

Solvents: Commonly used solvents include dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: Reactions are typically carried out at temperatures ranging from -10°C to room temperature.

-

Catalysts: Acidic or basic catalysts may be employed to enhance reaction rates.

Applications in Research and Industry

1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one has several applications due to its chemical versatility:

Medicinal Chemistry

-

Compounds with similar structures have shown potential as anti-inflammatory and anticancer agents.

-

The bromophenyl group enhances interaction with biological targets, while the thioether moiety influences bioavailability.

Synthetic Organic Chemistry

-

Used as a precursor for synthesizing more complex molecules.

-

Participates in reactions such as nucleophilic substitutions and cross-coupling reactions.

Material Science

-

Serves as a building block for designing new materials with specific electronic or optical properties.

Comparison with Related Compounds

Below is a comparison of 1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 1-(4-Bromophenyl)-2-(isopropylthio)ethan-1-one | Isopropylthio group alters solubility |

| 1-(3-Chlorophenyl)-2-(isobutylthio)ethan-1-one | Chlorine substituent enhances reactivity |

| 4-Bromoacetophenone | Lacks thioether functionality; simpler structure |

These comparisons highlight how variations in substituents influence chemical properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume